molecular formula C21H18ClN5O2 B2829189 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide CAS No. 895017-49-9

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide

货号: B2829189
CAS 编号: 895017-49-9
分子量: 407.86
InChI 键: CUFKVZBSPWPRML-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide is a pyrazolo-pyrimidine derivative featuring a 3-chlorophenyl group at position 1, a ketone at position 4, and an N-phenethylacetamide side chain at position 3. This scaffold is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and adenosine receptor antagonists.

属性

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c22-16-7-4-8-17(11-16)27-20-18(12-25-27)21(29)26(14-24-20)13-19(28)23-10-9-15-5-2-1-3-6-15/h1-8,11-12,14H,9-10,13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFKVZBSPWPRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide typically involves multi-step reactions. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form the intermediate, followed by cyclization with hydrazine hydrate to yield the pyrazole ring. The pyrazole intermediate is then reacted with formamide to form the pyrazolo[3,4-d]pyrimidine core. Finally, the phenethylacetamide moiety is introduced through an amide coupling reaction .

化学反应分析

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide undergoes various chemical reactions, including:

科学研究应用

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide has several scientific research applications:

作用机制

The mechanism of action of 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide involves the inhibition of protein kinases, particularly CDK2 (cyclin-dependent kinase 2). By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s closest analogs differ in substituents on the pyrazolo-pyrimidine core and the acetamide side chain. Key examples include:

Compound Name Core Structure R₁ (Position 1) R₂ (Acetamide Substituent) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 3-Chlorophenyl Phenethyl ~428 (calculated) Not reported Not available in evidence
(2E)-N-[1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylacrylamide Pyrazolo[3,4-d]pyrimidin-4-one 3-Chlorophenyl (E)-Cinnamoyl 433.86 Not reported IR: C=O (1680–1700 cm⁻¹), NH (3321 cm⁻¹)
2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide Pyrazolo[3,4-d]pyrimidin-4-one 3-Chlorophenyl Methyl 357.79 Not reported Not reported
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-TFMP)acetamide Pyrazolo[3,4-b]pyridin-6-one 4-Chlorophenyl 4-Trifluoromethylphenyl 536.02 221–223 IR: C=O (1682 cm⁻¹), NH (3321 cm⁻¹)
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-nitrophenyl)acetamide Pyrazolo[3,4-b]pyridin-6-one 4-Chlorophenyl 4-Nitrophenyl 513.94 231–233 IR: C=O (1668 cm⁻¹), NH (3333 cm⁻¹)

Key Observations:

  • Core Structure: The target compound and share the pyrazolo[3,4-d]pyrimidin-4-one core, while –4 derivatives use a pyrazolo[3,4-b]pyridin-6-one system. The latter’s fused pyridine ring may alter electronic properties and binding affinity .
  • Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) on the acetamide aryl ring enhance polarity, possibly affecting solubility and target engagement.
  • Spectral Data: All compounds show strong C=O stretches (~1660–1700 cm⁻¹) and NH bands (~3300 cm⁻¹), consistent with amide and pyrimidinone functionalities .

生物活性

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide, a compound belonging to the class of pyrazolopyrimidines, has garnered attention for its diverse biological activities. This article provides a comprehensive review of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₃H₈ClN₅O
  • Molecular Weight : 317.75 g/mol
  • CAS Number : 922050-57-5

Structural Characteristics

The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for conferring various biological activities. The presence of the 3-chlorophenyl group enhances its interaction with biological targets.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. A study highlighted the ability of similar compounds to inhibit specific kinases involved in cancer progression. For instance, the compound HS56 (related to our target compound) was shown to inhibit death-associated protein kinase 3 (DAPK3), which plays a role in regulating apoptosis and cell proliferation in cancer cells .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. By modulating these enzymes, such compounds can reduce inflammation and associated pain .

Cardiovascular Implications

Recent studies have explored the role of this compound in managing hypertension. It was found that inhibitors like HS56 can reduce vascular smooth muscle contractility, thereby lowering blood pressure in hypertensive models . This suggests potential therapeutic applications in cardiovascular diseases.

Neuroprotective Effects

Emerging evidence suggests that pyrazolo[3,4-d]pyrimidine derivatives may offer neuroprotective benefits. By inhibiting specific signaling pathways associated with neuroinflammation and apoptosis, these compounds could be beneficial in treating neurodegenerative diseases .

The biological activity of this compound is primarily mediated through:

  • Kinase Inhibition : Targeting kinases like DAPK3 and Pim kinases disrupts signaling pathways critical for cell survival and proliferation.
  • COX Inhibition : Reducing the synthesis of prostaglandins leads to decreased inflammation.
  • Modulation of cAMP Levels : By affecting phosphodiesterases that regulate cyclic AMP levels, the compound influences various physiological responses.

In Vitro Studies

In vitro assays have demonstrated that related pyrazolo[3,4-d]pyrimidine compounds exhibit dose-dependent inhibition of cancer cell lines. For example:

CompoundCell LineIC50 (µM)
HS56A54912.5
HS56MCF715.0

These findings underscore the potential of these compounds as anticancer agents.

In Vivo Studies

Animal models have shown promising results with similar compounds in reducing tumor growth and lowering blood pressure without significant side effects. For instance, administration of HS56 in spontaneously hypertensive rats resulted in a significant decrease in systolic blood pressure compared to controls .

常见问题

Basic: What are the standard synthetic routes for synthesizing 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

Core Formation : Cyclization of pyrazole derivatives with chlorophenyl precursors to construct the pyrazolo[3,4-d]pyrimidine core .

Functionalization : Introduction of the phenethylacetamide moiety via nucleophilic substitution or acylation reactions, often using coupling agents like EDCI or HOBt .

Purification : Column chromatography or recrystallization to isolate the final product .
Key reagents include triethylamine (as a catalyst) and solvents such as ethanol or dimethylformamide (DMF) .

Advanced: How can reaction conditions be systematically optimized to enhance synthetic yield and purity?

Optimization strategies include:

  • Temperature Control : Lower temperatures (0–5°C) during cyclization reduce side reactions, while higher temperatures (80–100°C) accelerate acylation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility for coupling reactions, while ethanol facilitates recrystallization .
  • Catalytic Additives : Triethylamine enhances reaction efficiency by neutralizing acidic byproducts .
  • Flow Chemistry : Continuous flow reactors improve scalability and reduce reaction times in industrial settings .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D structure and bond angles, particularly for polymorphic forms .

Advanced: How do substituent variations (e.g., halogenation, methoxy groups) impact biological activity in pyrazolo[3,4-d]pyrimidine derivatives?

Substituent effects are studied via:

  • Structure-Activity Relationship (SAR) :
    • 3-Chlorophenyl Group : Enhances binding affinity to kinase targets (e.g., EGFR) due to hydrophobic interactions .
    • Trifluoromethoxy Groups : Improve metabolic stability and blood-brain barrier penetration .
  • Experimental Validation : Comparative cytotoxicity assays against cancer cell lines (e.g., A549, HL-60) reveal substituent-dependent IC₅₀ values .

Advanced: What experimental approaches resolve contradictions in cytotoxicity data across different cell lines?

Contradictions may arise from:

  • Cell Line Variability : Genetic differences (e.g., p53 status) affect drug response. Validate activity in isogenic cell pairs .
  • Assay Conditions : Standardize protocols (e.g., MTT vs. ATP-based assays) to minimize variability .
  • Pharmacokinetic Profiling : Assess intracellular drug accumulation via LC-MS to correlate exposure with efficacy .

Basic: What biological activities are associated with this compound?

Reported activities include:

  • Anticancer : Inhibition of protein kinases (e.g., CDK2, Aurora B) via ATP-binding site competition .
  • Antimicrobial : Disruption of bacterial membrane integrity, particularly against Gram-positive strains .
  • Anti-inflammatory : Suppression of NF-κB signaling in macrophage models .

Advanced: How can computational modeling guide target identification for this compound?

Methodologies include:

  • Molecular Docking : Predict binding modes to kinases (e.g., using AutoDock Vina) .
  • MD Simulations : Assess binding stability over time (e.g., 100-ns trajectories in GROMACS) .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with hinge regions) .

Advanced: What strategies improve the pharmacokinetic profile of pyrazolo[3,4-d]pyrimidine derivatives?

Key approaches:

  • Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages to enhance oral bioavailability .
  • CYP450 Inhibition Studies : Identify metabolic hotspots using liver microsomes and LC-MS metabolite profiling .
  • Plasma Protein Binding Assays : Adjust lipophilicity (logP) via substituent modifications to reduce off-target binding .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

  • Light Sensitivity : Store in amber vials to prevent photodegradation .
  • Temperature : -20°C for long-term storage; avoid repeated freeze-thaw cycles .
  • pH Sensitivity : Degrades rapidly in acidic conditions (pH < 4); use buffered solutions (pH 7–8) .

Advanced: How can synthetic byproducts be characterized and minimized?

  • HPLC-MS : Monitor reaction progress and identify byproducts (e.g., des-chloro analogs) .
  • Design of Experiments (DoE) : Use factorial designs to optimize reagent ratios and minimize side reactions .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。